molecular formula C15H17NO3 B2833106 N-(furan-2-ylmethyl)-4-isopropoxybenzamide

N-(furan-2-ylmethyl)-4-isopropoxybenzamide

Cat. No.: B2833106
M. Wt: 259.30 g/mol
InChI Key: AMSGNEDETWXMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethyl)-4-isopropoxybenzamide is a chemical compound with the CAS Registry Number 505067-67-4 and a molecular formula of C15H17NO3, corresponding to a molecular weight of 259.30 g/mol . This benzamide derivative features a furanylmethyl group and an isopropoxybenzamide structure, which is a scaffold of significant interest in medicinal and organic chemistry research. Compounds containing furan and benzamide subunits are frequently investigated for their potential biological activities. Related furan-based molecules, such as Schiff base derivatives, are known to be studied for their cytotoxic properties against various cell lines, including hepatocellular (HePG-2) and colon (HCT-116) carcinoma cells . Furthermore, such heterocyclic compounds are often explored in the development of antibacterial agents and as key intermediates in synthetic chemistry . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. The product is typically shipped with cold-chain transportation to ensure stability . Please consult the product's safety data sheet for detailed handling and storage information before use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11(2)19-13-7-5-12(6-8-13)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSGNEDETWXMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-4-isopropoxybenzamide is a compound that has garnered attention due to its potential biological activities. The furan moiety is known for its diverse pharmacological properties, making derivatives of this structure interesting candidates for drug development. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with isopropoxybenzoyl chloride under basic conditions. The reaction pathway can be summarized as follows:

  • Preparation of the furan derivative : Furan is reacted with an appropriate alkyl halide to form the furan-2-ylmethyl intermediate.
  • Acylation : The furan derivative is then acylated using 4-isopropoxybenzoic acid or its derivative to yield this compound.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.001 mg/L to 1.0 mg/L, indicating potent activity.

Table 1: Antimicrobial Activity of Related Furan Derivatives

Compound NameMIC (mg/L)Target Pathogen
1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea0.001Salmonella typhi
0.01Escherichia coli
1.0Staphylococcus aureus
This compoundTBDTBD

Cytotoxicity Studies

The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and HepG2 . These studies typically employ assays like MTT or XTT to assess cell viability post-treatment.

Case Studies

A notable case study involved the screening of various furan derivatives for their inhibitory effects on SARS-CoV-2 main protease (Mpro). While this compound was not directly tested, structurally similar compounds demonstrated promising inhibitory activity with IC50 values in the low micromolar range . This suggests that further exploration of this compound could yield valuable insights into its antiviral potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the furan ring and the benzamide moiety can significantly influence potency and selectivity against target pathogens. For example, substituting different alkoxy groups or altering the position of functional groups on the benzene ring can enhance antimicrobial efficacy .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(furan-2-ylmethyl)-4-isopropoxybenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.

Biology

The compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity : Studies have shown that furan-containing compounds can exhibit significant antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.
  • Antitumor Properties : Research indicates that derivatives of this compound demonstrate cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been tested against lung cancer cell lines (A549, HCC827) and showed moderate to high inhibition of cell proliferation .

Medicine

This compound has been explored for its therapeutic potential:

  • Glucokinase Activation : This compound acts as a glucokinase activator, which plays a crucial role in glucose metabolism. Its activation can enhance insulin secretion and improve glycemic control in diabetic patients.
  • COVID-19 Research : Similar furan derivatives have been identified as inhibitors of SARS-CoV-2 main protease (M pro), suggesting a potential application in antiviral drug development .

Case Study 1: Antidiabetic Effects

In vitro studies demonstrated that compounds similar to this compound significantly enhanced insulin secretion from pancreatic β-cells when stimulated by glucose. This effect indicates the potential for developing new treatments for diabetes based on this compound's mechanism of action.

Case Study 2: Antitumor Activity

A study evaluated the cytotoxic effects of furan-based derivatives against breast cancer cells (MCF-7). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents . The mechanism involved apoptosis induction through mitochondrial pathways, supported by increased levels of pro-apoptotic proteins such as p53 and Bax.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following benzamide derivatives share structural similarities with N-(furan-2-ylmethyl)-4-isopropoxybenzamide:

Compound Name Substituents on Benzamide Core Key Properties/Activities Synthesis Yield Reference
N-(Furan-2-ylmethyl)-2-nitrobenzamide 2-NO₂, furan-2-ylmethyl Precursor for diazepine derivatives 60–90%
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, 4-Cl Fluorescence properties studied Not reported
JXC010 (from ) 7-OCH₃ (quinolinone), furan-2-ylmethyl Noted for potential CNS activity Not reported
  • Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂): The nitro group in N-(furan-2-ylmethyl)-2-nitrobenzamide enhances electrophilicity, facilitating cyclization reactions to form diazepines . Isopropoxy vs. Halogenation: Chlorine (as in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) may enhance binding to hydrophobic pockets in biological targets, as seen in fluorescence studies .

Heterocyclic Derivatives with Furan-2-ylmethyl Groups

Pharmacological and Physicochemical Properties

  • Lipophilicity : The isopropoxy group in the target compound may increase cLogP compared to methoxy analogs (e.g., JXC010 in ), aligning with trends observed in other benzamide derivatives .
  • Metabolic Stability: The furan ring is prone to oxidative metabolism, but steric shielding by the isopropoxy group could mitigate this, as seen in related chromenone derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(furan-2-ylmethyl)-4-isopropoxybenzamide in academic settings?

  • Methodology : The synthesis typically involves a multi-step approach. First, the benzamide core is functionalized via nucleophilic substitution using 4-isopropoxybenzoyl chloride. The furan-2-ylmethylamine group is then introduced via amide coupling, often employing coupling agents like EDCI/HOBt in dichloromethane (DCM) under inert conditions. Purification is achieved through column chromatography or recrystallization to ensure high purity .
  • Key Reagents : Potassium carbonate (base), DMF (solvent), and alkyl halides for substitutions .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the isopropoxy group (δ ~1.2 ppm for CH3_3) and furan protons (δ ~6.3–7.4 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What analytical methods ensure purity and stability during synthesis?

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) monitor reaction progress.
  • Stability Testing : Accelerated stability studies under varying pH and temperature conditions (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Strategies :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve selectivity in hydrogenation steps .
    • Case Study : A 15% yield increase was reported using microwave-assisted synthesis (100°C, 30 min) compared to traditional reflux .

Q. How do electronic effects of substituents influence the compound’s pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance binding to serotonin receptors by increasing electrophilicity of the benzamide core .
  • Electron-Donating Groups (e.g., -OCH3_3): Improve solubility but may reduce receptor affinity due to steric hindrance .
    • Experimental Validation : Competitive binding assays (e.g., IC50_{50} measurements) and molecular docking simulations quantify interactions with target proteins .

Q. How can contradictory biological activity data across studies be resolved?

  • Approaches :

  • Comparative Assays : Standardize in vitro models (e.g., HEK-293 cells expressing target receptors) to control for variability .
  • Meta-Analysis : Cross-reference NMR and crystallographic data to confirm structural consistency between batches .
    • Example : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 50 nM) were attributed to differences in assay pH (7.4 vs. 6.8), altering protonation states .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Assess binding stability to enzymes (e.g., COX-2) over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and interaction sites .
    • Validation : Overlay computed binding poses with X-ray co-crystal structures (PDB ID: 6COX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.